molecular formula C7H9NO2 B1292367 2-Butyryloxazole CAS No. 898758-24-2

2-Butyryloxazole

Cat. No.: B1292367
CAS No.: 898758-24-2
M. Wt: 139.15 g/mol
InChI Key: JECXIELECAJJKU-UHFFFAOYSA-N
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Description

2-Butyryloxazole is a heterocyclic compound with the molecular formula C₇H₉NO₂. It is an important intermediate used in the synthesis of various compounds for pharmaceutical and agrochemical industries. The structure of this compound consists of a five-membered oxazole ring with a butyryl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyryloxazole can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with butyric acid under acidic conditions. Another method includes the cyclization of N-(2-hydroxyphenyl)butyramide using a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butyryloxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazole-2-carboxylic acids.

    Reduction: Reduction reactions can convert it into oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxazole-2-carboxylic acids, oxazoline derivatives, and various substituted oxazoles .

Scientific Research Applications

2-Butyryloxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Butyryloxazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison: 2-Butyryloxazole is unique due to its butyryl group, which imparts distinct chemical properties and reactivity compared to other oxazole derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-3-6(9)7-8-4-5-10-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECXIELECAJJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642033
Record name 1-(1,3-Oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-24-2
Record name 1-(2-Oxazolyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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